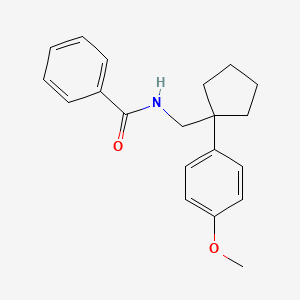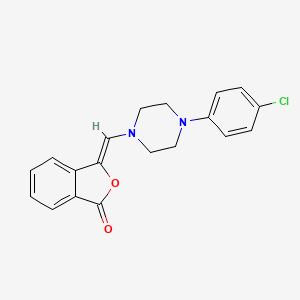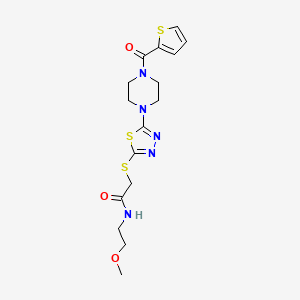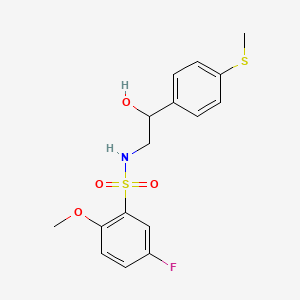
N-(4-chlorophenethyl)-6-(3-methyl-1H-pyrazol-1-yl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenethyl)-6-(3-methyl-1H-pyrazol-1-yl)nicotinamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. In
Applications De Recherche Scientifique
Bioactivity-Oriented Modification Strategy
The compound N-(4-chlorophenethyl)-6-(3-methyl-1H-pyrazol-1-yl)nicotinamide represents a significant chemical entity in the development of novel bioactive compounds. A study focusing on bioactivity-oriented modification strategies for succinate dehydrogenase (SDH) inhibitors discovered a series of derivatives based on a core structure similar to N-(4-chlorophenethyl)-6-(3-methyl-1H-pyrazol-1-yl)nicotinamide. These derivatives exhibited notable antifungal activities against several critical agricultural pathogens, demonstrating the potential of this compound as a foundation for developing potent SDH inhibitors. The research highlighted that modifications in the pyrazole ring and various substituents could significantly enhance antifungal efficacy, showcasing the versatility and potential of N-(4-chlorophenethyl)-6-(3-methyl-1H-pyrazol-1-yl)nicotinamide in agricultural applications (Liu et al., 2020).
Synthesis and Biological Activities
Further exploration into the chemical space surrounding nicotinamide derivatives led to the synthesis of novel N-substitutedphenyl-2-pyrazolylnicotinamides, utilizing 2-chloro-3-cyanopyridine and various pyrazoles as starting materials. This research, inspired by the agrochemical structure of anthranilic diamides, aimed to discover new compounds with insecticidal and fungicidal properties. Among these, several compounds showed promising biological activities, indicating the utility of N-(4-chlorophenethyl)-6-(3-methyl-1H-pyrazol-1-yl)nicotinamide and its derivatives in developing new agrochemicals with potential applications in pest and disease management (Shang et al., 2019).
Structural Characterization and Inhibition Studies
The study on the structural characterization of aquaporin inhibitors introduced 2-nicotinamido-1,3,4-thiadiazole, a compound bearing structural similarities to N-(4-chlorophenethyl)-6-(3-methyl-1H-pyrazol-1-yl)nicotinamide. This research provided insights into the molecular interaction and binding orientations of such inhibitors, offering a foundation for understanding how modifications in the nicotinamide scaffold could influence biological activity. The comprehensive structural analysis, including X-ray crystallography and NMR techniques, aids in the design of more effective and selective inhibitors, potentially applicable in various therapeutic areas (Burnett et al., 2015).
Propriétés
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-6-(3-methylpyrazol-1-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O/c1-13-9-11-23(22-13)17-7-4-15(12-21-17)18(24)20-10-8-14-2-5-16(19)6-3-14/h2-7,9,11-12H,8,10H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWAGBKLVKYYSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NC=C(C=C2)C(=O)NCCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2759613.png)



![[2-(Propane-2-sulfonyl)phenyl]boronic acid](/img/structure/B2759618.png)
![(7-{[(2-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2759619.png)

![2-{5-benzyl-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}-N-(2-methylphenyl)acetamide](/img/structure/B2759621.png)
![N-[4-({3-[(4-bromophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)phenyl]acetamide](/img/structure/B2759622.png)
![N'-[(1-Thiophen-3-ylcyclopropyl)methyl]-N-(thiophen-2-ylmethyl)oxamide](/img/structure/B2759628.png)


![Ethyl 4-[1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carbonyl]piperazine-1-carboxylate](/img/structure/B2759632.png)